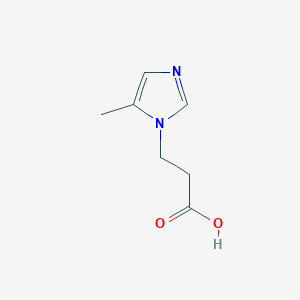
N-(3-Ethoxybenzyl)ethanamine hydrochloride
Vue d'ensemble
Description
N-(3-Ethoxybenzyl)ethanamine hydrochloride: is a chemical compound with the molecular formula C11H18ClNO It is a hydrochloride salt form of N-(3-ethoxybenzyl)ethanamine, which is characterized by the presence of an ethoxy group attached to a benzyl ring and an ethanamine moiety
Applications De Recherche Scientifique
N-(3-ethoxybenzyl)ethanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxybenzyl)ethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethoxybenzyl chloride and ethanamine.
Reaction: The 3-ethoxybenzyl chloride is reacted with ethanamine in the presence of a suitable base, such as sodium hydroxide, to form N-(3-ethoxybenzyl)ethanamine.
Hydrochloride Formation: The resulting N-(3-ethoxybenzyl)ethanamine is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction conditions efficiently.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired purity of the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-ethoxybenzyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy group or the benzyl moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl or ethoxy derivatives.
Mécanisme D'action
The mechanism of action of N-(3-ethoxybenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.
Modulating Pathways: Influencing biochemical pathways and cellular processes.
Chemical Interactions: Participating in chemical interactions that lead to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Methoxybenzyl)ethanamine hydrochloride: Similar structure with a methoxy group instead of an ethoxy group.
N-(3-Propoxybenzyl)ethanamine hydrochloride: Similar structure with a propoxy group instead of an ethoxy group.
N-(3-Butoxybenzyl)ethanamine hydrochloride: Similar structure with a butoxy group instead of an ethoxy group.
Uniqueness
N-(3-ethoxybenzyl)ethanamine hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. The ethoxy group may impart different steric and electronic properties, leading to distinct interactions and effects.
Propriétés
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-12-9-10-6-5-7-11(8-10)13-4-2;/h5-8,12H,3-4,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBQXLWYQDTCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077564.png)
![N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077571.png)
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B3077577.png)
![N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/structure/B3077583.png)

![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B3077598.png)

![4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid](/img/structure/B3077603.png)

![2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine](/img/structure/B3077615.png)




